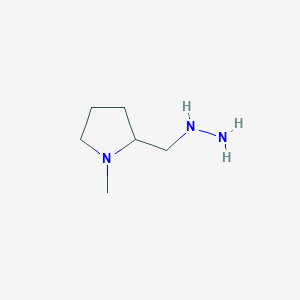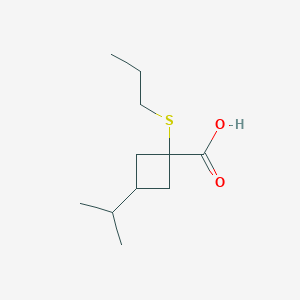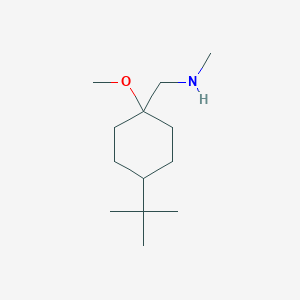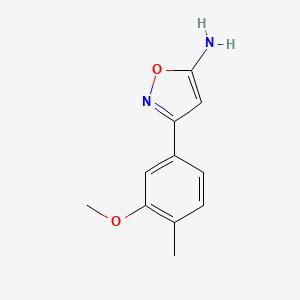![molecular formula C8H15N B13624604 Bicyclo[3.2.1]octan-6-amine CAS No. 61888-93-5](/img/structure/B13624604.png)
Bicyclo[3.2.1]octan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.1]octan-6-amine is a nitrogen-containing heterocyclic compound that features a bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octan-6-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amine precursor under basic conditions. For example, the reaction of a primary amine with a cyclopentane derivative can lead to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.1]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine to an amine oxide or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine oxides, and various substituted bicyclo[3.2.1]octane derivatives .
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as analgesics and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.1]octan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[2.2.2]octane: A bicyclic compound with a different arrangement of carbon atoms.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with similar pharmacological potential.
Propiedades
Número CAS |
61888-93-5 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
bicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2 |
Clave InChI |
BGBAVYALYDGPOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)C(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)


![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)

![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)



